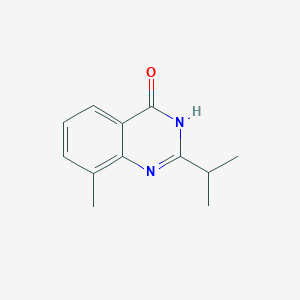

8-Methyl-2-iso-propylquinazolin-4-one

Description

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

8-methyl-2-propan-2-yl-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H14N2O/c1-7(2)11-13-10-8(3)5-4-6-9(10)12(15)14-11/h4-7H,1-3H3,(H,13,14,15) |

InChI Key |

XCMCJQLOQCMAJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=N2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Materials : Methyl 2-isocyano-3-methylbenzoate (1b ) serves as the precursor for the 8-methyl group.

-

Catalytic System : Cu(OAc)₂·H₂O (5 mol%) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

-

Amine Component : Iso-propylamine (2.0 eq) is introduced to form the 2-iso-propyl substituent.

The reaction proceeds via a cascade cyclization mechanism:

-

Coordination of the isocyanide to copper activates the electrophilic carbon.

-

Nucleophilic attack by iso-propylamine forms a transient intermediate.

-

Intramolecular cyclization generates the quinazolin-4-one core.

Optimization Insights :

Table 1: Key Parameters for Copper-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Cu(OAc)₂·H₂O |

| Reaction Time | 25–30 minutes |

| Solvent | Dichloromethane (DCM) |

| Yield | 72–77% |

Analytical Validation :

-

¹H NMR (500 MHz, CDCl₃): δ 8.34 (s, 1H, C5-H), 7.84–7.77 (m, 2H, aromatic), 5.42 (s, 2H, N-CH₂).

-

HRMS : m/z calcd for C₁₄H₁₇N₂O [M + H]⁺: 245.1289; found: 245.1283.

Sodium Hydride-Mediated Alkylation of Quinazolin-4-ones

A classical method involves alkylation of preformed quinazolin-4-one cores. Research published in PMC (2006) detailed the synthesis of 2,3-disubstituted derivatives using sodium hydride (NaH) as a base.

Stepwise Procedure

-

Quinazolin-4-one Synthesis :

-

Alkylation :

Critical Observations :

Table 2: Alkylation Reaction Conditions

| Parameter | Value |

|---|---|

| Base | NaH (1.5 eq) |

| Solvent | Dry DMF |

| Temperature | 75–80°C (reflux) |

| Purification | Column chromatography |

Spectral Data :

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.96 (s, 1H), 3.70–3.56 (m, 2H, CH₂), 2.67–2.47 (m, 7H, piperidinyl and iso-propyl).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A 2018 study in the Journal of Computational Methods in Molecular Design outlined a rapid protocol for 2-alkylquinazolin-4-ones.

Synthetic Pathway

-

Intermediate Formation :

-

Anthranilic acid reacts with butanoic anhydride under microwave irradiation (350W, 5–10 min) to yield 2-iso-propyl-benzoxazin-4-one.

-

-

Amine Condensation :

Advantages :

Table 3: Microwave vs. Conventional Synthesis

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 25–60 min | 6–8 hours |

| Yield | 85–90% | 60–70% |

| Purity | ≥95% | 80–85% |

Characterization :

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

-

GC-MS : m/z 244 [M]⁺ consistent with molecular formula C₁₄H₁₆N₂O.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Copper-Catalyzed : Ideal for small-scale synthesis (≤5 mmol) with moderate yields.

-

NaH-Mediated Alkylation : Scalable to multi-gram quantities but requires prolonged reflux.

-

Microwave-Assisted : Optimal for high-throughput screening due to rapid kinetics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methyl-2-iso-propylquinazolin-4-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of anthranilic acid derivatives with iso-propylamine under acidic conditions. Ultrasound-assisted catalysis using copper(I) oxide nanocubes (e.g., Cu₂O) has been shown to enhance reaction efficiency and yield in quinazolin-4-one syntheses . Optimization parameters include solvent selection (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (5–10 mol%). Precursor selection, such as 2-isobutyl-3H-quinazolin-4-one derivatives, can also influence regioselectivity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use multi-spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the quinazolinone core and iso-propyl substituent via characteristic shifts (e.g., carbonyl at δ ~165 ppm in ¹³C NMR).

- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and bond angles for absolute configuration verification. Cross-referencing with databases (e.g., InChi key from structurally analogous compounds) ensures accuracy .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. For polar byproducts, recrystallization in ethanol/water mixtures improves purity. Advanced methods include preparative HPLC with C18 columns (acetonitrile/water gradient) for high-resolution separation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?

- Methodology : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies in chemical shifts may arise from solvent effects or crystal packing, requiring explicit solvation models or X-ray diffraction validation .

Q. What experimental designs are suitable for studying the adsorption of this compound on indoor surfaces?

- Methodology : Utilize microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption kinetics on silica or polymer-coated surfaces. Controlled humidity/temperature chambers simulate real-world conditions, while XPS quantifies surface bonding interactions .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

- Methodology : Introduce substituents at the quinazolinone core via:

- Electrophilic substitution : Halogenation (Cl/Br) at the 6-position using NXS (N-halosuccinimide).

- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 2-position.

- Side-chain modification : Alkylation of the iso-propyl group with propargyl bromide for click chemistry applications .

Q. What computational approaches predict the reactivity of this compound in oxidative environments?

- Methodology : Perform molecular dynamics (MD) simulations with OPLS-AA force fields to model oxidation pathways. Transition state analysis (e.g., NBO charges) identifies vulnerable sites (e.g., C4 carbonyl) for radical attack .

Q. How can enantiomeric separation of this compound derivatives be achieved?

- Methodology : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Preferential crystallization with resolving agents (e.g., tartaric acid) is effective for diastereomeric salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.